REACTION_CXSMILES
|
[O:1]1[C:9]2[C:4](=[N:5][C:6]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[Br:15]Br>ClCCl>[Br:15][C:3]1[C:4]2=[N:5][C:6]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:7][CH:8]=[C:9]2[O:1][CH:2]=1
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
O1C=CC2=NC(=CC=C21)C(=O)OCC
|
Name
|
|
Quantity
|
7.82 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 3.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in tetrahydrofuran (5 mL)
|
Type
|
ADDITION
|
Details
|
To this solution was added dropwise a 1 M potassium hydroxide ethanol solution (10 mL) at 0° C.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at room temperature for 5 min
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=17/3-1/1)
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=COC=2C1=NC(=CC2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.15 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 35.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |